9-Fluorenone-D8
Overview
Description
9-Fluorenone-D8 is a derivative of 9-Fluorenone, which is a bright fluorescent yellow solid . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as X-ray, DFT, ESI+-MS, FT-IR, UV-Vis, and NMR methods . These studies have provided insights into the unique combination of chemical, structural, and optical properties of this compound .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.25 g/mol . It has a high second order NLO susceptibility, which makes it a key material for the development of the next generation integrated photonic circuits . It also has intriguing and tunable photo, as well as physico‐chemical properties .
Scientific Research Applications
Vibrational Spectroscopy : 9-Fluorenone, including its isotopic isomers like 9-Fluorenone-D8, has been studied for its vibrational spectra in both solid state and solutions. These studies are crucial for understanding the molecular structure and properties of 9-Fluorenone and its derivatives (Kolev & Juchnovski, 1991).
Genotoxicity and Photoinitiation : Research has demonstrated that 9-Fluorenone, used as a photosensitizer in resin systems, may produce genetic damage by inducing mutations. This finding is significant in assessing the safety and environmental impact of 9-Fluorenone in industrial applications (Li et al., 2008).
Photocatalysis : 9-Fluorenone has been employed as a metal-free photocatalyst for the selective oxidation of alcohols under visible light, using air/oxygen as an oxidant. This application is valuable in the field of green chemistry for developing sustainable and environmentally friendly catalytic processes (Schilling et al., 2018).
Molecular Dynamics and Ultrafast Dynamics : Studies on the ultrafast dynamics of isolated 9-fluorenone provide insights into the molecular behavior and energy redistribution following excitation. Such research is essential for understanding the fundamental photophysical processes of fluorenone compounds (Köhler et al., 2011).
Solvatochromism and Excited-State Characteristics : Research on derivatives of fluorenone, such as fluorenone-1-carboxylic acid, has explored their solvatochromism and possible excited-state decay pathways, contributing to a deeper understanding of their photophysical properties (Montoya et al., 2020).
Synthesis and Chemical Reactions : Various fluorenone derivatives, including 9-fluorenone, have been synthesized through different chemical reactions, such as aerobic photo-oxidation and Suzuki cross-coupling reactions. These studies are critical for developing new synthetic methods and exploring the chemical reactivity of fluorenone compounds (Kojima et al., 2014).
Safety and Hazards
Future Directions
Fluorenone molecular materials, including 9-Fluorenone-D8, provide an excellent platform to engineer new materials that are very promising for photonic and optoelectronic applications . They are regarded as key materials for the development of the next generation integrated photonic circuits . Future research directions for these fluorenone materials are also presented .
Mechanism of Action
Target of Action
9-Fluorenone-D8 is a deuterium-labeled version of 9-Fluorenone . 9-Fluorenone is a polycyclic aromatic ketone that has been widely investigated due to its wide range of applications in organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, and its applications in solar cells, fuel cells, and materials science
Mode of Action
It’s known that 9-fluorenone, the non-deuterated version, has photosensitizing properties and the ability to undergo electrochemical polymerization . This suggests that this compound may interact with its targets in a similar manner, although the presence of deuterium could potentially alter these interactions.
Biochemical Pathways
Research on the degradation of fluorene, a related compound, by certain bacterial strains has identified several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates suggest that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
9-fluorenone, the non-deuterated version, is known to have potentially toxic effects . It’s possible that this compound may have similar effects, although the presence of deuterium could potentially alter these effects.
Action Environment
It’s known that this compound is stable under ambient conditions . This suggests that this compound may also be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 9-Fluorenone-D8 are not fully understood. It is known that the compound interacts with various enzymes and proteins. For instance, in the degradation of fluorene, a similar compound, enzymes such as DbfA and FlnB have been found to interact with the compound . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
The cellular effects of this compound are largely unknown. Related compounds such as fluorene have been studied extensively. For example, Pseudomonas sp. strain SMT-1 has been found to degrade fluorene, producing intermediates such as 9-fluorenone . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
Studies on related compounds suggest that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is solid at room temperature and should be stored at -20° C . This suggests that the compound is stable and does not degrade rapidly under normal conditions.
Metabolic Pathways
Studies on related compounds suggest that the compound may be involved in the degradation of fluorene . This process involves several enzymes and cofactors, suggesting that this compound may interact with similar molecules.
Subcellular Localization
It is known that the compound is used in proteomics research , suggesting that it may be localized to specific compartments or organelles within the cell.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuteriofluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWCDOCJODRMT-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894068 | |
Record name | 9-fluorenone-D8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the significance of using 9-Fluorenone-D8 in this research?
A1: this compound, the deuterated analog of 9-Fluorenone, plays a crucial role in elucidating the vibrational modes of the molecule. By substituting hydrogen atoms with deuterium, which has a significantly different mass, the vibrational frequencies are altered. These isotopic shifts observed in the infrared and Raman spectra provide valuable information for assigning specific vibrational modes to particular molecular motions within the 9-Fluorenone molecule [].
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